molecular formula C13H9ClN2O B2414767 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol CAS No. 59276-95-8

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

Cat. No.: B2414767
CAS No.: 59276-95-8
M. Wt: 244.68
InChI Key: QCPNESSCFJPWPD-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chlorophenyl group enhances the compound’s potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1H-1,3-benzimidazole
  • 2-(2-chlorophenyl)-1H-1,3-benzimidazol-2-amine
  • 2-(2-chlorophenyl)-1H-1,3-benzimidazol-5-ol

Uniqueness

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol is unique due to the presence of the hydroxyl group at the 1-position of the benzimidazole ring. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-hydroxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)17/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPNESSCFJPWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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